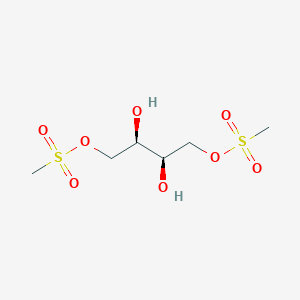

D-Threitol-1,4-bis(methanesulfonate)

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPOZVAOBBQLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13308-13-9, 21106-06-9, 299-75-2, 1947-62-2 | |

| Record name | Erythritol, 1,4-dimethanesulfonate, (meso)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol, 1,4-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol,4-dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis mesyl ester of D-threitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Molecular Mechanism of Action: D-Threitol-1,4-bis(methanesulfonate) (Treosulfan)

Executive Summary: The "Prodrug" Paradox

D-Threitol-1,4-bis(methanesulfonate), commonly known as Treosulfan , represents a distinct class of bifunctional alkylating agents.[1][2][3] Unlike its structural analog Busulfan, Treosulfan is a prodrug that lacks intrinsic alkylating activity. Its therapeutic efficacy is entirely dependent on a unique, non-enzymatic chemical transformation driven by physiological parameters (pH and temperature).

This guide deconstructs the molecular sequence of events—from spontaneous activation to irreversible DNA cross-linking—and provides validated protocols for quantifying these mechanisms in a research setting.

Molecular Activation Kinetics

The defining characteristic of Treosulfan is its reliance on pH-dependent intramolecular nucleophilic substitution . It does not require hepatic enzymatic activation (e.g., via Cytochrome P450 or GST), which distinguishes its toxicity profile from other conditioning agents.

The Conversion Cascade

Upon systemic administration (pH 7.4, 37°C), Treosulfan undergoes a stepwise cyclization:

-

Step 1: One methanesulfonate group is displaced by a neighboring hydroxyl group, forming the mono-epoxide intermediate (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) .[4]

-

Step 2: The second methanesulfonate is displaced, generating the ultimate cytotoxic species, L-diepoxybutane (S,S-DEB) .

Critical Insight: The half-life of Treosulfan is approximately 1.5–2 hours.[5] However, the formation of S,S-DEB is the rate-limiting step. In vitro experiments must account for this "lag phase" to observe maximal cytotoxicity.

Visualization: Non-Enzymatic Activation Pathway

Figure 1: The stepwise, non-enzymatic conversion of Treosulfan to its active diepoxide form.

Mechanism of Alkylation: The DNA Lesion

The active metabolite, L-diepoxybutane (S,S-DEB) , is a bifunctional alkylating agent.[2] It preferentially targets nucleophilic centers on DNA bases, specifically the N7 position of Guanine .[6]

The Structural Lesion

-

Mono-alkylation: The first epoxide ring opens upon attack by a Guanine N7, forming a mono-adduct: (2'S,3'S)-N-7-(2',3',4'-trihydroxybut-1'-yl)guanine (THBG).

-

Cross-linking: The second epoxide ring reacts with a proximal Guanine (either on the same strand or the opposite strand), creating a stable cross-link: (2S,3S)-1,4-bis(guan-7'-yl)butane-2,3-diol (bis-N7G-BD).[1]

Consequence: Interstrand cross-links (ICLs) prevent DNA strand separation during replication and transcription.[7] This physical blockade stalls replication forks, causing "replication stress" and eventual DNA double-strand breaks (DSBs).

Cellular Consequences: The Signaling Cascade

The cellular response to Treosulfan-induced damage is mediated by the DNA Damage Response (DDR) pathway.[7]

-

Sensor: The stalled replication fork is recognized by the Fanconi Anemia (FA) complex and MRN complex.

-

Transducer: ATM (Ataxia-Telangiectasia Mutated) and ATR kinases are phosphorylated.

-

Effector: These kinases activate p53 (via Chk1/Chk2), leading to cell cycle arrest (G2/M phase) and, if repair fails, apoptosis.

Visualization: DNA Damage Response (DDR) Axis[6][7]

Figure 2: The signaling cascade triggered by Treosulfan-induced DNA cross-links.

Comparative Pharmacology: Treosulfan vs. Busulfan

Understanding the distinction between these two agents is critical for experimental design and clinical application.

| Feature | Treosulfan | Busulfan |

| Nature | Prodrug (Inactive parent) | Active Alkylator |

| Activation | Non-enzymatic (pH/Temp dependent) | Spontaneous / GST-mediated metabolism |

| Active Moiety | L-diepoxybutane (Diepoxide) | Methanesulfonate ester |

| DNA Target | Guanine N7 (Cross-links) | Guanine N7 (Cross-links) |

| Hepatic Metabolism | Minimal (Kidney excretion of parent) | Extensive (GST-mediated) |

| CNS Penetration | High (via active mono-epoxide) | High |

| Toxicity Profile | Lower VOD/SOS risk | Higher VOD/SOS risk (GSH depletion) |

Validated Experimental Protocols

Protocol A: In Vitro Activation & Cytotoxicity Assay

Objective: To assess Treosulfan sensitivity in cell lines (e.g., K562, HL-60) by mimicking physiological activation.

Principle: Treosulfan is inactive in standard stock solutions (often acidic to preserve stability). It must be "aged" or incubated in physiological buffer to generate active epoxides.

-

Preparation: Dissolve Treosulfan in 0.9% NaCl (freshly prepared).

-

Activation Step (Crucial):

-

Dilute stock into culture medium (RPMI-1640 + 10% FBS) buffered to pH 7.4 .

-

Note: Unlike direct alkylators, you do not need to "pre-activate" if the incubation time is >24 hours, as conversion occurs in the well. However, for short-term exposure studies (<4 hours), pre-incubate the drug solution at 37°C for 2-4 hours before adding to cells to generate a fraction of S,S-EBDM.

-

-

Seeding: Plate cells at

cells/mL. -

Exposure: Treat with Treosulfan (0–100 µM) for 48–72 hours . (Shorter times underestimate toxicity due to the prodrug conversion lag).

-

Readout: Assess viability using Resazurin (Alamar Blue) or Annexin V/PI flow cytometry.

Protocol B: Quantification of DNA Cross-links (LC-MS/MS)

Objective: To quantify the specific "bis-N7G-BD" adduct, providing direct evidence of Treosulfan mechanism.

-

DNA Isolation: Extract genomic DNA from treated cells using a high-purity kit (e.g., DNeasy), ensuring RNase treatment.

-

Hydrolysis:

-

Dissolve 50 µg DNA in 10 mM Tris-HCl.

-

Perform neutral thermal hydrolysis (100°C for 30 min) to depurinate N7-alkylated guanines.

-

Why? N7-guanine adducts have a weakened glycosidic bond and are released by heat, leaving the backbone intact.

-

-

Filtration: Centrifuge through a 3 kDa molecular weight cutoff filter to remove the DNA backbone. Collect the filtrate containing the adducts.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Ammonium formate / Acetonitrile gradient.

-

Target Mass: Monitor for the specific transition of the bis-N7G-BD cross-link (Precursor ion -> Guanine fragment).

-

Reference Standard: Synthesize S,S-DEB reacted with dG to create a quantification standard.

-

References

-

Hartley, J. A., O'Hare, C. C., & Baumgart, J. (1999). DNA alkylation and interstrand cross-linking by treosulfan.[2][8][9] British Journal of Cancer, 79(2), 264–266.[8] Link

-

Romański, M., Główka, F. K. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation. Clinical Pharmacokinetics, 57, 1255–1265. Link

-

Wachowiak, J., et al. (2019). Kinetics of in Vitro Guanine-N7-Alkylation in Calf Thymus DNA by (2S,3S)-1,2-Epoxybutane-3,4-diol 4-methanesulfonate and (2S,3S)-1,2:3,4-Diepoxybutane. Chemical Research in Toxicology, 32(6), 1107–1116. Link

-

Beelen, D. W., et al. (2020). Treosulfan or Busulfan plus Fludarabine as Conditioning for Allogeneic HSCT for Older Patients with AML or MDS. The Lancet Haematology, 7(1), e28–e39. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. TREOSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treosulfan - Wikipedia [en.wikipedia.org]

- 6. int.livhospital.com [int.livhospital.com]

- 7. What is the mechanism of Treosulfan? [synapse.patsnap.com]

- 8. DNA alkylation and interstrand cross-linking by treosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Pharmacokinetics and Bioanalysis of Treosulfan (D-Threitol-1,4-bis(methanesulfonate))

Topic: Pharmacokinetics of D-Threitol-1,4-bis(methanesulfonate) in Plasma Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

D-Threitol-1,4-bis(methanesulfonate), commonly known as Treosulfan , represents a distinct class of alkylating agents used in conditioning regimens prior to hematopoietic stem cell transplantation (HSCT).[1][2][3][4] Unlike its structural analog busulfan, treosulfan is a prodrug that exhibits linear pharmacokinetics (PK) and a favorable toxicity profile due to its unique, non-enzymatic activation mechanism.[2]

This guide provides a rigorous technical analysis of treosulfan’s plasma pharmacokinetics, focusing on the critical interplay between its chemical instability and bioanalytical quantification. It is designed for scientists requiring actionable protocols for PK assessment and therapeutic drug monitoring (TDM).

Mechanism of Action & Biotransformation

The defining pharmacokinetic feature of treosulfan is its "activation by instability." It does not require hepatic metabolism (e.g., via cytochrome P450 or glutathione S-transferase) for activation. Instead, it undergoes a spontaneous, pH- and temperature-dependent intramolecular nucleophilic substitution (cyclization).

The Conversion Cascade

-

Intermediate: Conversion to (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM / Monoepoxide).

-

Active Agent: Further conversion to (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB / Diepoxide).[1][8]

This mechanism explains the lower incidence of veno-occlusive disease (VOD) compared to busulfan, as treosulfan activation does not deplete hepatic glutathione reserves.

Figure 1: Non-enzymatic activation pathway of Treosulfan.[1][2][4][6][8][9] The conversion is strictly governed by physiological pH and temperature.

Bioanalytical Methodology (Self-Validating Protocol)

Critical Warning: The primary source of error in treosulfan PK analysis is ex vivo conversion. Standard plasma handling (EDTA/Heparin alone) allows continued conversion of the prodrug to epoxides after collection, artificially lowering prodrug concentrations and inflating metabolite levels.

The Protocol below incorporates an acidification step to "freeze" the chemical conversion.

Workflow: LC-MS/MS Quantification in Plasma

Reagents:

-

Stabilizer: 1M Citric Acid.[4]

-

Internal Standard (IS): Treosulfan-d4 (Deuterated).

-

Precipitation Agent: Methanol (LC-MS grade).

Step-by-Step Protocol:

-

Sample Collection: Collect whole blood into K2-EDTA tubes.

-

Immediate Stabilization (Critical): Within 5 minutes of collection, centrifuge at

(1500 x g, 10 min). -

Acidification: Immediately transfer plasma to a cryovial containing 1M Citric Acid (ratio:

acid per-

Validation Check: Verify pH is

.[9] At this pH, the epoxide formation rate is negligible.

-

-

Extraction (Protein Precipitation):

-

Analysis: Inject supernatant into LC-MS/MS (ESI+ mode).

Figure 2: Critical bioanalytical workflow emphasizing the acidification step required to halt ex vivo prodrug conversion.

Pharmacokinetic Profile

Treosulfan PK is best described by a two-compartment model with first-order elimination.[1][2][9] It exhibits low inter-individual variability (IIV) compared to busulfan, largely due to the lack of metabolic enzyme dependency.[5]

Quantitative Parameters (Adult & Pediatric)

| Parameter | Value (Approx. Median) | Physiological Context |

| Half-life ( | Short; necessitates frequent dosing (e.g., daily x 3 days). | |

| Volume of Distribution ( | Distributes into total body water. Does not bind to albumin.[6] | |

| Clearance ( | High; exceeds GFR, indicating net tubular secretion or extensive conversion. | |

| Renal Excretion | Significant renal elimination of prodrug; requires dose adjustment in renal impairment? (See below). | |

| Protein Binding | Negligible | Facilitates rapid distribution and glomerular filtration. |

Elimination Kinetics

-

Renal: Approximately 15–40% of the administered dose is excreted unchanged in the urine.

-

Non-Renal: The remaining fraction converts to mono- and diepoxides.

-

Linearity: PK is linear up to doses of

.

Covariates and Special Populations

Pediatrics (Maturation Effect)

In pediatric patients, clearance is strongly correlated with Body Surface Area (BSA) and age.

-

Maturation: Clearance reaches 90% of adult values by approximately 4 years of age.[2][11]

-

Dosing: Dosing is strictly BSA-based (

).

Renal Impairment

Although a significant portion is renally excreted, clinical studies suggest that renal function (eGFR) is often not a statistically significant covariate in population PK models for clearance, likely due to the compensatory rate of non-enzymatic conversion. However, in severe renal impairment, the accumulation of the prodrug could theoretically increase epoxide exposure time.

Hepatic Function

Since treosulfan activation is non-enzymatic, hepatic dysfunction (e.g., elevated transaminases) has minimal impact on treosulfan PK, making it a preferred agent for patients with pre-existing liver comorbidities.

Clinical Implications & Monitoring[2][4][5][7][8]

-

Target AUC: While strict therapeutic windows are less defined than for busulfan, pediatric studies often target a median exposure of

. -

Toxicity Correlations: High exposure is associated with mucositis and skin toxicity. Low exposure risks graft rejection.

-

Sampling Schedule: For TDM, a limited sampling strategy (e.g., samples at 1.5, 4, and 7 hours post-infusion) is sufficient to estimate AUC using Bayesian forecasting.

References

-

Mechanism & Chemistry

-

Pediatric Pharmacokinetics

-

Bioanalytical Method (LC-MS/MS)

-

Clinical PK & Safety

-

Metabolism (Glutathione Independence)

- Title: In Vitro Study of the Enzymatic and Nonenzymatic Conjugation of Treosulfan with Glut

- Source: PubMed Central (PMC)

-

URL:[Link]

Sources

- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Determination of Treosulfan and Fludarabine in Plasma by Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry (TFLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. msacl.org [msacl.org]

- 5. In Vitro Study of the Enzymatic and Nonenzymatic Conjugation of Treosulfan with Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. What is the mechanism of Treosulfan? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. iris.uniroma1.it [iris.uniroma1.it]

- 12. Pharmacokinetics and Pharmacodynamics of Treosulfan in Patients With Thalassemia Major Undergoing Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of D-Threitol-1,4-bis(methanesulfonate)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of D-Threitol-1,4-bis(methanesulfonate), a significant chemical entity whose stereoisomer, L-Threitol-1,4-bis(methanesulfonate) (known clinically as Treosulfan), is a critical alkylating agent in oncological therapeutics. We will dissect the molecule's core structure, delve into its defining stereochemical properties, and present a plausible synthetic pathway. Furthermore, by drawing parallels with its enantiomer, Treosulfan, we will elucidate its mechanism of action as a prodrug that ultimately leads to DNA cross-linking. This document serves as a foundational resource for researchers exploring stereochemistry-activity relationships, developing novel alkylating agents, or utilizing this compound as a chiral building block in complex organic synthesis.

Introduction and Nomenclature

D-Threitol-1,4-bis(methanesulfonate) belongs to the alkylsulfonate class of compounds. It is the D-enantiomer of the clinically significant drug Treosulfan, which is used as a myeloablative conditioning agent prior to hematopoietic stem cell transplantation and in the treatment of ovarian cancer.[1][2][3][4] Structurally, it is a derivative of the four-carbon sugar alcohol, D-threitol, where the terminal hydroxyl groups have been esterified with methanesulfonic acid.

This compound is a dihydroxy analogue of busulfan, a foundational alkylating agent.[5][6] The presence of the two secondary hydroxyl groups on the butane backbone profoundly influences its physicochemical properties and biological activation pathway compared to busulfan.[7]

-

Systematic IUPAC Name: [(2R,3R)-2,3-dihydroxy-4-(methanesulfonyloxy)butyl] methanesulfonate

-

Chemical Formula: C₆H₁₄O₈S₂

-

Common Synonyms: D-dihydroxybusulfan, D-threityl dimesylate

Elucidation of the Chemical Structure

The molecular architecture of D-Threitol-1,4-bis(methanesulfonate) is centered on a four-carbon butane chain. The key structural features are:

-

Butane Backbone: A saturated four-carbon chain provides the structural framework.

-

Secondary Hydroxyl Groups: Hydroxyl (-OH) groups are located at positions C2 and C3. Their specific spatial arrangement defines the molecule's stereochemistry.

-

Methanesulfonate Esters (Mesylates): The primary hydroxyl groups at positions C1 and C4 are converted to methanesulfonate esters (-OSO₂CH₃). These mesylate moieties are exceptionally good leaving groups, a feature that is fundamental to the compound's function as an alkylating agent. The strong electron-withdrawing nature of the sulfonyl group makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

Caption: Fischer projections illustrating the enantiomeric relationship between D-Threitol and L-Threitol.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of D-Threitol-1,4-bis(methanesulfonate) are critical for its identification and quality control.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₈S₂ |

| Molecular Weight | 278.30 g/mol [8] |

| IUPAC Name | [(2R,3R)-2,3-dihydroxy-4-(methanesulfonyloxy)butyl] methanesulfonate |

| Appearance | Expected to be a white crystalline powder [2] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |

Table 2: Predicted Spectroscopic Data Interpretation

| Technique | Expected Signals and Interpretation |

|---|---|

| ¹H NMR | - -CH₃ (mesyl): A sharp singlet around 3.0-3.2 ppm (6H). - -CH₂- (C1, C4): A multiplet (likely a doublet of doublets) around 4.2-4.5 ppm (4H). - -CH- (C2, C3): A multiplet around 3.8-4.0 ppm (2H). - -OH: A broad singlet, chemical shift is solvent and concentration dependent. |

| ¹³C NMR | - -CH₃ (mesyl): A signal around 37-39 ppm. - -CH- (C2, C3): A signal around 68-72 ppm. - -CH₂- (C1, C4): A signal around 69-73 ppm. |

| FT-IR (cm⁻¹) | - O-H stretch: Broad band at 3200-3500. - C-H stretch: Bands at 2850-3000. - S=O stretch (asymmetric & symmetric): Strong, sharp bands around 1350 and 1175. - S-O-C stretch: Bands around 900-1000. |

Synthesis and Purification

The synthesis of D-Threitol-1,4-bis(methanesulfonate) requires a stereocontrolled approach to preserve the (2R, 3R) configuration. A common and efficient strategy begins with D-tartaric acid, a readily available chiral starting material.

Caption: General synthetic pathway for D-Threitol-1,4-bis(methanesulfonate) from D-tartaric acid.

Experimental Protocol: A Representative Synthesis

Step 1: Protection of the Diol The vicinal diols of an ester of D-tartaric acid (e.g., dimethyl D-tartrate) are protected to prevent their reaction in subsequent steps. This is commonly achieved by forming a ketal.

-

Procedure: Dimethyl D-tartrate is dissolved in acetone with 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is stirred at room temperature until analysis (TLC or GC) shows complete conversion. The reaction is quenched with a mild base, and the product, (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, is isolated.

Step 2: Reduction of the Esters The two ester groups are reduced to primary alcohols.

-

Rationale: Strong but selective reducing agents are required. Lithium borohydride (LiBH₄) or a combination of sodium borohydride and a Lewis acid are effective choices that will not cleave the protecting group.

-

Procedure: The protected diester is dissolved in an anhydrous ether solvent (e.g., THF). LiBH₄ is added portion-wise at 0 °C. The reaction is stirred until completion, then carefully quenched with water or acid, and the product, (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyldimethanol, is extracted.

Step 3: Mesylation of Primary Alcohols The terminal hydroxyl groups are converted to methanesulfonate esters.

-

Procedure: The protected diol is dissolved in a suitable solvent like dichloromethane or pyridine at 0 °C. Methanesulfonyl chloride (MsCl) is added dropwise in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is monitored by TLC. Upon completion, the mixture is washed, and the product, ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) dimethanesulfonate, is purified. [] Step 4: Deprotection of the Ketal The isopropylidene protecting group is removed to yield the final product.

-

Procedure: The protected dimesylate is dissolved in a mixture of an organic solvent (e.g., methanol) and aqueous acid (e.g., HCl or formic acid). [10]The reaction is stirred at room temperature until the starting material is consumed. The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a solvent system like isopropanol/water, to yield pure D-Threitol-1,4-bis(methanesulfonate).

Mechanism of Action and Biological Relevance

The biological activity of D-Threitol-1,4-bis(methanesulfonate) is predicated on its function as a prodrug, a mechanism well-documented for its L-enantiomer, Treosulfan. [3][11][12]

-

Spontaneous Bioactivation: Under physiological conditions (pH ~7.4, 37 °C), the molecule undergoes a non-enzymatic intramolecular nucleophilic substitution. One of the secondary hydroxyl groups attacks the adjacent carbon bearing a mesylate leaving group, forming a reactive epoxide intermediate. [12]2. Formation of Epoxides: This process first yields a mono-epoxide, (2R,3R)-1,2-epoxy-3,4-butanediol-4-methanesulfonate. This can then undergo a second cyclization to form the bifunctional alkylating agent, D-diepoxybutane.

-

DNA Alkylation: These highly strained and electrophilic epoxide rings are the ultimate cytotoxic species. They react readily with nucleophilic sites on DNA, primarily the N7 position of guanine residues. [3][11]4. DNA Cross-Linking: Because the molecule contains two reactive epoxide ends (or an epoxide and a mesylate), it can react with two different nucleophilic sites on DNA. This results in the formation of both inter-strand and intra-strand DNA cross-links. These cross-links physically prevent the separation of the DNA double helix, thereby halting DNA replication and transcription. [12]5. Apoptosis: The extensive and irreparable DNA damage triggers the cell's DNA damage response (DDR) pathways, ultimately leading to programmed cell death (apoptosis). [3]

Caption: Bioactivation cascade and mechanism of action leading to apoptosis.

Applications in Research and Drug Development

While Treosulfan (the L-isomer) is the clinically established entity, D-Threitol-1,4-bis(methanesulfonate) is a valuable tool for the scientific community:

-

Stereochemistry-Activity Relationship (SAR) Studies: Direct comparison of the cytotoxic and metabolic profiles of the D- and L-isomers can provide critical insights into the stereoselectivity of cellular uptake, bioactivation, and DNA repair mechanisms. Such studies are fundamental to rational drug design.

-

Chiral Building Block: The well-defined (2R, 3R) stereochemistry makes it a useful starting material or intermediate in the asymmetric synthesis of complex natural products, chiral ligands for catalysis, and other novel pharmaceutical agents. []* Mechanistic Probe: It can be used as a reference compound in toxicological and pharmacological studies to dissect the specific contributions of stereochemistry to the efficacy and toxicity profiles of alkylating agents.

Conclusion

D-Threitol-1,4-bis(methanesulfonate) is more than simply the enantiomer of a successful drug; it is a molecule of significant chemical interest in its own right. Its structure, defined by a C4 threitol backbone with two key chiral centers and terminal mesylate groups, dictates its function as a latent bifunctional alkylating agent. Understanding its precise (2R, 3R) stereochemistry, plausible synthetic routes from chiral precursors, and its mechanism of action via epoxide intermediates provides researchers with the essential knowledge required for its application in synthetic chemistry, pharmacology, and the broader field of drug development.

References

- US7199162B1 - Use of treosulfan for patient conditioning before bone marrow or blood stem cell transplantation - Google Patents.

-

National Center for Biotechnology Information (NCBI) . TREOSULFAN - Pharmaceuticals - NCBI Bookshelf. Available at: [Link]

-

PubChem . Treosulfan | C6H14O8S2 | CID 9882105. Available at: [Link]

-

Taylor & Francis Online . Threitol – Knowledge and References. Available at: [Link]

- Google Patents. US7199162B1 - Use of treosulfan for patient conditioning before bone marrow or blood stem cell transplantation.

-

Northwestern Scholars . Conformational studies on 1,3-dioxepans. Part I. 1,3:2,5:4,6-tri-O- methylene-D-mannitol and some related compounds. Available at: [Link]

-

Patsnap Synapse . What is the mechanism of Treosulfan? Available at: [Link]

-

AACR Journals . Comparison of Different Busulfan Analogues for Depletion of Hematopoietic Stem Cells and Promotion of Donor-Type Chimerism in Murine Bone Marrow Transplant Recipients. Available at: [Link]

-

Liv Hospital . Treosulfan - Drug Overview. Available at: [Link]

- Google Patents. WO2019043587A2 - A process for the preparation of treosulfan.

-

PubChem . SID 134222963 - treosulfan. Available at: [Link]

-

Nature . Treosulfan vs busulfan conditioning for allogeneic bmt in children with nonmalignant disease: a randomized phase 2 trial. Available at: [Link]

-

NIST WebBook . 1,4-Dithiothreitol. Available at: [Link]

-

New Drug Approvals . TREOSULFAN. Available at: [Link]

-

Wikipedia . Threitol. Available at: [Link]

-

ResearchGate . ChemInform Abstract: Formal Synthesis of D-myo-Inositol 1,4,5Tris(dihydrogen phosphate). Available at: [Link]

-

ResearchGate . Metabolic fate of busulfan. BU (1,4-butanediol dimethanesulfonate) can... Available at: [Link]

-

MDPI . Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate. Available at: [Link]

-

PMC - NIH . Treosulfan induces distinctive gonadal toxicity compared with busulfan. Available at: [Link]

-

Dalton Transactions . A novel series of cyclometalated platinum(II) complexes of curcumin. Available at: [Link]

Sources

- 1. US7199162B1 - Use of treosulfan for patient conditioning before bone marrow or blood stem cell transplantation - Google Patents [patents.google.com]

- 2. TREOSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. int.livhospital.com [int.livhospital.com]

- 4. Treosulfan vs busulfan conditioning for allogeneic bmt in children with nonmalignant disease: a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7199162B1 - Use of treosulfan for patient conditioning before bone marrow or blood stem cell transplantation - Google Patents [patents.google.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Treosulfan induces distinctive gonadal toxicity compared with busulfan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Threitol | Sigma-Aldrich [sigmaaldrich.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. What is the mechanism of Treosulfan? [synapse.patsnap.com]

alkylating activity of D-Threitol-1,4-bis(methanesulfonate) vs traditional busulfan

Topic: Comparative Alkylating Activity: D-Threitol-1,4-bis(methanesulfonate) (Treosulfan) vs. Traditional Busulfan Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists

Executive Technical Summary

The transition from traditional Busulfan to D-Threitol-1,4-bis(methanesulfonate) (Treosulfan) in conditioning regimens represents a fundamental shift from enzymatic-dependent clearance to non-enzymatic prodrug activation . While both agents function as bifunctional alkylators targeting DNA, their activation kinetics, metabolic fate, and toxicity profiles diverge significantly.

This guide analyzes the mechanistic distinctions that render Treosulfan a "safer" yet potent alternative, specifically focusing on the lack of hepatic glutathione (GSH) depletion and the requirement for pH-dependent activation—a critical variable often overlooked in in vitro experimental designs.

Mechanistic Divergence: Activation and Metabolism

Busulfan: Direct Alkylation & Hepatic Stress

Busulfan is a direct-acting alkylating agent. Upon systemic entry, it requires no activation. It reacts via an SN2 mechanism , attacking the N7 position of guanine bases.

-

Metabolic Bottleneck: Busulfan clearance is heavily dependent on hepatic Glutathione S-Transferase (specifically GSTA1).[1] It conjugates with glutathione (GSH) to form a sulfonium ion.[2]

-

Consequence: This obligate GSH consumption depletes hepatic antioxidant reserves, directly correlating with the high incidence of Veno-Occlusive Disease (VOD) / Sinusoidal Obstruction Syndrome (SOS).

Treosulfan: The Prodrug Advantage

Treosulfan is pharmacologically inert in its parent form. It functions as a prodrug that undergoes a non-enzymatic, pH- and temperature-dependent intramolecular nucleophilic substitution .[3]

-

Step 1: Conversion to monoepoxide (2S,3S-1,2-epoxy-3,4-butanediol 4-methanesulfonate; S,S-EBDM ).[3][4][5]

-

Step 2: Conversion to the active diepoxide (L-diepoxybutane; S,S-DEB ).[3]

-

Stereochemistry: The specific S,S chirality is crucial for the formation of stable interstrand crosslinks. Unlike Busulfan, this activation occurs systemically and does not require hepatic GST, thereby sparing liver GSH levels.

Pathway Visualization

The following diagram illustrates the divergent activation and clearance pathways, highlighting the hepatic stress point unique to Busulfan.

Figure 1: Mechanistic comparison showing Busulfan's reliance on GST (red) versus Treosulfan's pH-dependent activation (blue).

Comparative Data Profile

The following table summarizes the key physicochemical and clinical differences essential for experimental design.

| Feature | Busulfan | Treosulfan |

| Nature | Active Alkylator | Prodrug (requires conversion) |

| Activation | None (Direct SN2) | Non-enzymatic (pH & Temp dependent) |

| Active Species | Busulfan | L-Diepoxybutane (L-DEB) |

| Hepatic Metabolism | Extensive (GST-mediated) | Minimal (Renal excretion of parent) |

| GSH Interaction | Depletes GSH (High VOD risk) | GSH Sparing (Low VOD risk) |

| PK Variability | High (requires TDM) | Low (Linear PK) |

| In Vitro Half-life | ~2.5 hours (in plasma) | ~2.2 hours (conversion t1/2) |

Experimental Protocols

Critical Directive: The "Pre-Incubation" Necessity

Causality: Unlike Busulfan, adding Treosulfan directly to a cell culture or DNA assay buffer at

Protocol 1: Kinetic Assessment of Alkylating Activity (NBP Assay)

This colorimetric assay utilizes 4-(p-nitrobenzyl)pyridine (NBP) as a nucleophilic trap, simulating DNA bases.

Reagents:

-

Acetate Buffer (0.05 M, pH 4.0)

-

NBP solution (5% w/v in acetone)

-

Triethylamine (TEA)

Workflow:

-

Preparation: Prepare 10 mM stock solutions of Busulfan (in DMSO) and Treosulfan (in PBS).

-

Activation (Treosulfan Only): Incubate Treosulfan stock at 37°C, pH 7.4 for 6–24 hours prior to the assay to generate epoxides. Busulfan is used fresh.

-

Reaction: Mix 100 µL drug solution with 100 µL NBP solution and 200 µL distilled water.

-

Incubation: Heat at 100°C for 20 minutes (accelerates alkylation of NBP).

-

Quench: Cool on ice for 5 minutes.

-

Development: Add 1.5 mL of 50% TEA in acetone.

-

Readout: Measure absorbance immediately at 560 nm .

-

Validation: Plot Absorbance vs. Concentration. Treosulfan should show a delayed peak if not pre-incubated, whereas pre-incubated samples will match or exceed Busulfan potency.

Protocol 2: DNA Crosslinking Analysis (Modified Alkaline Comet Assay)

To differentiate between mono-adducts and interstrand crosslinks (ICLs).

Workflow Visualization:

Figure 2: Modified Comet Assay workflow. Note that crosslinkers reduce the comet tail induced by irradiation.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells (e.g., K562) with

concentrations of Busulfan (fresh) or Treosulfan (pre-activated). -

Induction of Breaks: Immediately before lysis, expose cells to X-ray irradiation (e.g., 2-4 Gy). This creates random strand breaks.

-

Logic: In control cells, irradiation causes DNA to migrate out of the nucleus (long tail). In drug-treated cells, interstrand crosslinks prevent this migration.

-

Lysis: Lyse cells in alkaline buffer (pH > 13) for 1 hour at 4°C.

-

Electrophoresis: Run at 25V, 300mA for 20 minutes.

-

Staining: Stain with SYBR Gold or Ethidium Bromide.

-

Calculation:

References

-

Romański, M., et al. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art. Clinical Pharmacokinetics.[6][7]

-

Główka, F. K., et al. (2019).[8] Pre-formulation investigations for establishing a protocol for treosulfan handling and activation.[8][9][10] Drug Development and Industrial Pharmacy.

-

Hassan, M., et al. (2000). Busulfan bioavailability and dose adjustment.[6] Bone Marrow Transplantation.[6][10][11][12][13][14]

-

Hartley, J. A., et al. (1999). DNA cross-linking and sequence selectivity of the prodrug treosulfan and its active metabolites. British Journal of Cancer.

-

Behl, D., et al. (2020). Treosulfan-based conditioning regimens for allogeneic HSCT in children with non-malignant diseases.[12][15][16] Bone Marrow Transplantation.[6][10][11][12][13][14][17]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Evaluation of the drug‐drug interaction potential of treosulfan using a physiologically‐based pharmacokinetic modelling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pre-formulation investigations for establishing a protocol for treosulfan handling and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. iris.unito.it [iris.unito.it]

- 13. What is the mechanism of Treosulfan? [synapse.patsnap.com]

- 14. Treosulfan Versus Busulfan-based Conditioning in Pediatric Patients Undergoing Hematopoietic Stem Cell Transplantation: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treosulfan-based conditioning vs. low-dose busulfan-based conditioning for allogeneic hematopoietic stem cell transplantation: a cost-utility analysis in Poland | Kawalec | Acta Haematologica Polonica [journals.viamedica.pl]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. The Busulfan Metabolite EdAG Irreversibly Glutathionylates Glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of D-Threitol-1,4-bis(methanesulfonate) in DNA Interstrand Cross-Linking

Executive Summary

D-Threitol-1,4-bis(methanesulfonate), commonly known as Treosulfan , represents a distinct class of bifunctional alkylating agents used primarily in conditioning regimens for hematopoietic stem cell transplantation (HSCT). Unlike traditional nitrogen mustards or the structural analog busulfan, Treosulfan functions as a prodrug . It exhibits no significant alkylating activity in its parent form.

Its therapeutic efficacy relies entirely on a non-enzymatic, pH-dependent conversion into mono- and di-epoxide intermediates. These epoxides target the

This guide details the physicochemical activation of Treosulfan, the molecular topology of the cross-links formed, and the validated experimental protocols (Modified Alkaline Comet Assay) required to quantify these lesions in a research setting.

Chemical Identity & Activation Kinetics[3]

The Prodrug Mechanism

Treosulfan is a hydrophilic prodrug. Its chemical stability is strictly pH-dependent. In acidic environments, it remains stable; however, under physiological conditions (pH 7.4, 37°C), it undergoes a stepwise intramolecular nucleophilic substitution (

-

First Cyclization: The methanesulfonate group acts as a leaving group, allowing the hydroxyl group to attack the carbon, forming the intermediate (2S,3S)-1,2-epoxybutane-3,4-diol 4-methanesulfonate (S,S-EBDM) .

-

Second Cyclization: The remaining methanesulfonate is displaced, yielding the fully active (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB) , also known as L-diepoxybutane.

Critical Experimental Note: Because this conversion is non-enzymatic, in vitro cytotoxicity assays must account for the incubation time required to generate the active epoxide species (approx.

Activation Pathway Diagram

Figure 1: The stepwise, pH-dependent activation of Treosulfan into its active diepoxide form (S,S-DEB), which is the ultimate effector of DNA cross-linking.

Molecular Mechanism of Alkylation[2]

Target Specificity

The S,S-DEB intermediate is a bifunctional electrophile. It preferentially targets nucleophilic centers in the DNA major groove.

-

Primary Site: The

atom of Guanine . -

Sequence Context: High affinity for 5'-GNC-3' or 5'-GC-3' sequences.

The Lethal Lesion: Interstrand Cross-Link (ICL)

Unlike intrastrand cross-links (which link bases on the same strand, like Cisplatin), Treosulfan's diepoxide bridges bases on opposite strands.

-

Monoadduct Formation: One epoxide ring opens and bonds to a Guanine N7.

-

Cross-linking: The second epoxide ring reacts with a Guanine N7 on the complementary strand.

-

Result: A (2S,3S)-1,4-bis(guan-7'-yl)butane-2,3-diol bridge.

This covalent linkage prevents the DNA helicase from unwinding the double helix during the S-phase of the cell cycle, causing "replication fork collapse" and subsequent double-strand breaks (DSBs).

Comparative Analysis: Treosulfan vs. Busulfan[5][6]

| Feature | Treosulfan | Busulfan |

| Class | Prodrug (Epoxide precursor) | Alkyl sulfonate |

| Active Moiety | L-Diepoxybutane (S,S-DEB) | Busulfan (direct displacement) |

| Activation | Non-enzymatic (pH dependent) | None (direct acting) |

| Metabolism | Independent of Liver Enzymes | Hepatic (GST/Cytochrome P450) |

| DNA Target | N7-Guanine (ICLs) | N7-Guanine (ICLs & Intrastrand) |

| Solubility | High (Hydrophilic) | Low (Lipophilic) |

| Key Toxicity | Skin/Mucosal | Veno-Occlusive Disease (VOD), CNS |

Cellular Consequences & Repair Pathways[2][7][8][9]

When a replication fork encounters a Treosulfan-induced ICL, the cell activates the Fanconi Anemia (FA) pathway . This is a critical consideration for drug development; tumors with defects in the FA/BRCA pathway are hypersensitive to Treosulfan.

Repair Workflow

-

Recognition: The stalled replication fork recruits the FA core complex.

-

Ubiquitination: FANCD2 and FANCI are monoubiquitinated.

-

Incision: Nucleases (like XPF-ERCC1) cut the DNA on either side of the cross-link (unhooking).

-

Translesion Synthesis (TLS): DNA polymerases bypass the unhooked lesion.

-

Recombination: Homologous recombination (HR) repairs the double-strand break.

Figure 2: The Fanconi Anemia (FA) pathway response to Treosulfan-induced replication stalling.

Experimental Protocol: Modified Alkaline Comet Assay

To scientifically validate the role of Treosulfan in ICL formation, one cannot simply look for strand breaks. ICLs prevent DNA migration. Therefore, the Modified Alkaline Comet Assay is the gold standard.

Principle

Standard comet assays measure strand breaks (DNA migrates out of the nucleus, forming a "tail").[1][2] In the modified assay, cells are treated with a known strand-breaking agent (e.g.,

-

Control Cells: Show long tails (high migration) due to breaks.

-

Treosulfan Cells: The ICLs hold the DNA strands together, preventing the fragments from migrating. Result: Shorter tails (reduced tail moment).

Step-by-Step Methodology

Reagents:

-

Treosulfan stock (freshly prepared in PBS, pH 7.4).

-

Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (pH 10).

-

Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA (pH > 13).

Workflow:

-

Drug Treatment: Incubate cells (e.g., K562 or ovarian cancer lines) with Treosulfan (10-100

M) for 24-48 hours. Note: 24h is minimum for conversion to DEB. -

Induction of Breaks (The Modification): Irradiate cells (e.g., 10 Gy) or treat with

(50 -

Embedding: Mix cells with 0.5% Low Melting Point Agarose and layer onto microscope slides.

-

Lysis: Immerse slides in cold Lysis Buffer (4°C, 1 hour) to remove membranes and histones.

-

Unwinding: Transfer to Alkaline Electrophoresis Buffer (4°C, 40 min). Critical: This allows DNA denaturation.[1]

-

Electrophoresis: Run at 25V, 300mA for 20-30 mins.

-

Staining: Neutralize and stain with SYBR Gold or Propidium Iodide.

-

Analysis: Calculate % Decrease in Tail Moment compared to the "Irradiation Only" control.

Assay Logic Diagram

Figure 3: Logic of the Modified Comet Assay. Treosulfan-induced cross-links retard the electrophoretic migration of DNA fragments generated by irradiation.

References

-

Hartley, J. A., O'Hare, C. C., & Baumgart, J. (1999). DNA alkylation and interstrand cross-linking by treosulfan.[3] British Journal of Cancer, 79(2), 264–266.[3] Link

-

Romański, M., et al. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation. Clinical Pharmacokinetics, 57, 1255–1265. Link

-

Zhu, S., & Zeiger, E. (1993).[4] Mutagenicity of the human carcinogen treosulphan, and its hydrolysis product, dl-1,2:3,4-diepoxybutane in mammalian cells.[5][4] Environmental and Molecular Mutagenesis, 21(1), 95–99.[4] Link

- Spanswick, V. J., et al. (2010). Measurement of DNA interstrand crosslinking in individual cells using the modified comet assay. Nature Protocols, 5, 1131–1137. (Protocol Reference).

-

Kawalec, P., et al. (2022). Treosulfan-based conditioning vs. low-dose busulfan-based conditioning for allogeneic hematopoietic stem cell transplantation.[6] Acta Haematologica Polonica. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DNA alkylation and interstrand cross-linking by treosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity of the human carcinogen treosulphan, and its hydrolysis product, dl-1,2:3,4-diepoxybutane in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Treosulfan-based conditioning vs. low-dose busulfan-based conditioning for allogeneic hematopoietic stem cell transplantation: a cost-utility analysis in Poland | Kawalec | Acta Haematologica Polonica [journals.viamedica.pl]

half-life of D-Threitol-1,4-bis(methanesulfonate) under physiological conditions

Topic: Technical Analysis: Physiological Stability and Half-Life of Treosulfan (D-Threitol-1,4-bis(methanesulfonate)) Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Prodrug Imperative

D-Threitol-1,4-bis(methanesulfonate), commonly known as Treosulfan , represents a unique class of alkylating agents used in conditioning regimens for hematopoietic stem cell transplantation (HSCT).[1] Unlike conventional alkylators that require hepatic enzymatic activation (e.g., cyclophosphamide), Treosulfan functions as a prodrug that undergoes a strictly non-enzymatic, pH- and temperature-dependent conversion into its active epoxide metabolites.

For researchers and clinicians, the critical parameter is the compound's half-life (

Mechanistic Profiling: The "Epoxide Switch"

The cytotoxicity of Treosulfan is not intrinsic to the parent molecule. It stems from a spontaneous intramolecular nucleophilic substitution (SNi) that occurs in aqueous environments at physiological pH.

The Conversion Cascade

-

Step 1 (Activation): One methanesulfonate group is displaced by a hydroxyl group, forming the monoepoxide intermediate, (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) .

-

Step 2 (Maturation): The second methanesulfonate is displaced, yielding the final cytotoxic agent, L-diepoxybutane (S,S-DEB) .[2]

This mechanism implies that "stability" is actually "latency." The rate of this conversion is the rate-limiting step for therapeutic efficacy.

Figure 1: The non-enzymatic activation pathway of Treosulfan. The conversion is purely chemically driven by pH and temperature, independent of metabolic enzymes.

Kinetics & Physiological Stability Data

Under strictly controlled physiological conditions (pH 7.4, 37°C), Treosulfan exhibits first-order degradation kinetics.[3] The absence of protein binding (< 5%) means that in vitro buffer kinetics closely mirror in vivo pharmacokinetics.

Quantitative Parameters

| Parameter | Value (pH 7.4, 37°C) | Context |

| Terminal Half-life ( | 1.8 – 2.0 hours | Consistent across plasma and PBS buffer. |

| Formation Rate Constant ( | ~0.38 – 0.47 h⁻¹ | Rate of conversion to S,S-EBDM.[4] |

| Time to Max Epoxide ( | ~2 – 4 hours | Peak concentration of active metabolites. |

| Activation at 24h | 100% | Complete conversion; parent drug is undetectable. |

Environmental Sensitivity

-

pH Impact: The reaction is base-catalyzed. Acidic environments (pH < 5.0) significantly retard the reaction, stabilizing the prodrug. This is the basis for the "Acid Trap" preservation method.

-

Temperature Impact: For every 1°C increase above 37°C, the elimination rate constant (

) increases by approximately 17%.[4]

Experimental Methodology: A Self-Validating Protocol

To accurately measure Treosulfan half-life or concentration, researchers must arrest the spontaneous conversion immediately upon sampling. The following protocol utilizes an Acidification-Derivatization-HPLC workflow.

Reagents & Setup

-

Stabilization Buffer: 1M Citrate buffer (pH 3.0 - 4.0).

-

Derivatizing Agent: Sodium diethyldithiocarbamate (DDTC).[5]

-

Detection: UV at 254 nm or 278 nm (DDTC derivative).

Step-by-Step Workflow

-

Sampling: Withdraw aliquot from incubation medium (PBS or Plasma) at designated time points (e.g., 0, 30, 60, 120, 240 min).

-

Immediate Quenching (The "Acid Trap"):

-

Derivatization (Optional for Sensitivity):

-

Add DDTC solution to the acidified sample.

-

Allow reaction for 30 mins at ambient temperature (DDTC reacts with the alkylating centers).

-

-

Extraction: Liquid-liquid extraction using Ethyl Acetate.

-

Analysis: Inject into RP-HPLC (C18 column).

Figure 2: Validated workflow for Treosulfan quantification. The "Acid Trap" is essential to prevent ex-vivo degradation.

Implications for Drug Development & Research

In Vitro Cytotoxicity Studies

Researchers often fail to observe toxicity in short-term assays because they apply fresh Treosulfan.

-

Guideline: For immediate cytotoxicity, pre-incubate Treosulfan stock solution in PBS (pH 7.4) at 37°C for 24 hours prior to adding to cells. This ensures the solution contains the active diepoxide (S,S-DEB).

-

Direct Application: If applying the prodrug directly, the assay duration must exceed 48 hours to allow for in-well activation.

Clinical Formulation

-

Reconstitution: Must be done immediately prior to administration.

-

Infusion: Due to the 2-hour half-life, prolonged infusions (>2 hours) result in a steady-state accumulation of the monoepoxide while the parent drug degrades during delivery.

Biobanking

-

Storage: Plasma samples cannot be stored at -20°C without acidification. Even at -20°C, non-acidified Treosulfan degrades over weeks.

-

Rule: Acidify plasma to pH < 5.0 before freezing for long-term storage.

References

-

Beumer, J. H., et al. (2005). "Determination of treosulfan and its mono- and diepoxide in human plasma by HPLC." Therapeutic Drug Monitoring.

-

Romański, M., et al. (2018). "Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation." Clinical Pharmacokinetics.

-

Ten Brink, M. H., et al. (2014).[8] "Treosulfan pharmacokinetics and dynamics in pediatric allogeneic stem cell transplantation." Leiden University Scholarly Publications.

-

Medac GmbH. (2021). "Trecondyv (Treosulfan) - Product Monograph." Health Canada Drug Product Database.

-

Nagamuthu, E., et al. (2019). "Pre-formulation investigations for establishing a protocol for treosulfan handling and activation." Taylor & Francis / Drug Development and Industrial Pharmacy.

Sources

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. Treosulfan | C6H14O8S2 | CID 9882105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. What is the mechanism of Treosulfan? [synapse.patsnap.com]

- 7. bccancer.bc.ca [bccancer.bc.ca]

- 8. researchgate.net [researchgate.net]

- 9. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion and Bioactivation of D-Threitol-1,4-bis(methanesulfonate) in Human Subjects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threitol-1,4-bis(methanesulfonate), more commonly known as Treosulfan, is a bifunctional alkylating agent with significant applications in conditioning regimens prior to allogeneic hematopoietic stem cell transplantation (HSCT) for both malignant and non-malignant diseases.[1][2] Structurally related to busulfan, Treosulfan distinguishes itself as a water-soluble prodrug, offering a potentially more favorable toxicity profile.[3] This guide provides an in-depth exploration of the metabolic pathway of Treosulfan in human subjects, its mechanism of action, and the analytical methodologies employed to study its pharmacokinetics.

The Non-Enzymatic Bioactivation Cascade of Treosulfan

Unlike many chemotherapeutic agents that rely on hepatic enzymatic conversion, Treosulfan's activation is a spontaneous, non-enzymatic process dictated by physiological conditions.[4][5][6] This intrinsic chemical liability is central to its therapeutic effect. The activation cascade is highly dependent on pH and temperature.[6][7]

Upon administration, Treosulfan undergoes a sequential intramolecular nucleophilic substitution. This process leads to the formation of two highly reactive and cytotoxic epoxide metabolites:

-

(2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) : The monoepoxide intermediate.

-

(2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB) : The diepoxide metabolite.[6][7]

These epoxides are the active moieties responsible for the therapeutic and cytotoxic effects of Treosulfan.[4][8] The conversion is a formation rate-limited process, meaning the elimination of the active epoxides is governed by the rate at which they are formed from the parent drug.[1]

Sources

- 1. Treosulfan - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Pharmacokinetics and Pharmacodynamics of Treosulfan in Patients With Thalassemia Major Undergoing Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Treosulfan? [synapse.patsnap.com]

- 5. int.livhospital.com [int.livhospital.com]

- 6. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. publications.aap.org [publications.aap.org]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Purification of D-Threitol-1,4-bis(methanesulfonate) and Its Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed methodologies for the synthesis and purification of D-Threitol-1,4-bis(methanesulfonate), a crucial intermediate and active pharmaceutical ingredient known as Treosulfan.[1] As a bifunctional alkylating agent, its purity is paramount for its application in medicinal chemistry and drug development, particularly in oncology.[1][2][3] This document moves beyond a simple recitation of steps, delving into the rationale behind procedural choices, addressing common challenges such as the purification of highly polar molecules, and offering robust, field-tested protocols. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to handling this important class of compounds.

Introduction: The Significance of D-Threitol Mesylates

D-Threitol-1,4-bis(methanesulfonate), the D-enantiomer of Treosulfan, belongs to the family of sulfonic acid esters.[4] Its structure features a four-carbon chiral backbone derived from D-Threitol, with two highly reactive methanesulfonate (mesylate) leaving groups at the 1 and 4 positions.[5][6][7] This configuration makes it a potent DNA alkylating agent, capable of forming interstrand cross-links, which underlies its cytotoxic activity against cancer cells.[1]

The synthesis of this and related derivatives, while conceptually straightforward, presents practical challenges. The primary reaction—mesylation of a polyol—requires careful control of conditions to prevent side reactions. Furthermore, the final product is a highly polar, crystalline solid, which complicates both its purification and its handling, as sulfonated molecules are often poorly soluble in common organic solvents.[8][9] This guide provides the necessary expertise to navigate these challenges effectively.

The Synthetic Pathway: A Mechanistic Rationale

The most direct laboratory synthesis involves the reaction of D-Threitol with methanesulfonyl chloride (MsCl). This is a classic example of converting hydroxyl groups into excellent leaving groups, a cornerstone transformation in organic synthesis.

Core Reaction and Key Considerations

The fundamental reaction is the esterification of the primary hydroxyl groups of D-Threitol with methanesulfonyl chloride.

Causality Behind Experimental Design:

-

The Role of the Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential.[10] Its purpose is to stoichiometrically neutralize the hydrochloric acid (HCl) generated during the reaction. Using a non-nucleophilic base is critical to prevent it from competing with the alcohol in attacking the highly electrophilic sulfur atom of MsCl.

-

Solvent Selection: The reaction must be conducted in a dry, aprotic solvent, with dichloromethane (DCM) being a common choice.[10] Aprotic conditions are necessary because methanesulfonyl chloride readily hydrolyzes in the presence of water, which would consume the reagent and reduce the yield.

-

Temperature Control: The reaction is highly exothermic and is typically performed at reduced temperatures (e.g., 0 °C).[10] Maintaining a low temperature is crucial for several reasons:

-

It controls the reaction rate, preventing a runaway reaction.

-

It minimizes the formation of undesired side products, such as chlorinated intermediates or elimination products.

-

It improves the selectivity for the primary hydroxyl groups over the secondary ones, although in the case of D-threitol, all four are often reactive. For the 1,4-bis(methanesulfonate), the primary hydroxyls are the target.

-

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis process, from starting materials to the crude product ready for purification.

Caption: Workflow for the synthesis of D-Threitol-1,4-bis(methanesulfonate).

Detailed Protocol: Synthesis of D-Threitol-1,4-bis(methanesulfonate)

This protocol is designed for a laboratory scale and emphasizes safety and procedural integrity.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| D-Threitol | ≥98% Purity | Must be dry. |

| Methanesulfonyl Chloride (MsCl) | ≥99% Purity | Handle in a fume hood. Corrosive. |

| Triethylamine (TEA) | Reagent Grade, Dry | Distill from CaH₂ for best results. |

| Dichloromethane (DCM) | Anhydrous | Use from a solvent purification system or a sealed bottle. |

| Hydrochloric Acid (HCl) | 1 M Aqueous | For workup. |

| Saturated Sodium Bicarbonate | Aqueous | For workup. |

| Saturated Sodium Chloride (Brine) | Aqueous | For workup. |

| Anhydrous Sodium Sulfate | Reagent Grade | For drying. |

Experimental Procedure

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve D-Threitol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).

-

Base Addition: Add triethylamine (2.5 eq) to the solution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Mesylation: Slowly add methanesulfonyl chloride (2.2 eq) dropwise via the dropping funnel to the stirred solution over 30-45 minutes.[10] Maintain the internal temperature below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly adding cold water or 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.[10]

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[10] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid or a viscous oil that solidifies upon standing.

Purification Strategies for a Highly Polar Product

The purification of D-Threitol-1,4-bis(methanesulfonate) is challenging due to its high polarity. Standard silica gel chromatography can lead to poor recovery, while the compound's low solubility in many non-polar solvents makes other techniques difficult.

Recrystallization: The Method of Choice

For solid compounds, recrystallization is the most powerful purification technique.[11][12] The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which it has high solubility, and then allow it to cool slowly. As the solution cools, the solubility decreases, and the desired compound will form pure crystals, leaving impurities behind in the solvent (mother liquor).[11]

-

Solvent Selection: The key is finding a solvent with a steep solubility curve—high solubility at high temperatures and low solubility at room or cold temperatures.[11] For dimesylate compounds, polar solvents or solvent mixtures are often effective. Patents and literature suggest alcohols like isopropyl alcohol or mixtures such as acetone/di-isopropyl ether or methanol/acetonitrile .[13][14]

Chromatographic Methods for Difficult Cases

When recrystallization fails to achieve the desired purity or for purifying related, non-crystalline derivatives, chromatography is necessary.

-

Normal Phase Chromatography: Using a polar stationary phase like silica gel. This can be challenging for very polar analytes which may stick irreversibly to the column.

-

Reverse Phase Chromatography (RP-HPLC): Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). This is a viable option but may not provide sufficient retention for extremely polar molecules.[15][16]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal solution for purifying highly polar compounds.[17][18] HILIC uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This unique combination allows for the effective retention and separation of analytes that are poorly retained in reverse-phase mode.[15][17]

Purification Strategy Decision Diagram

This diagram helps in selecting the appropriate purification method based on the nature of the crude product.

Caption: Decision tree for selecting a purification method.

Detailed Protocol: Purification by Recrystallization

Procedure

-

Solvent Test: Place a small amount of the crude solid in several test tubes. Add a few drops of different candidate solvents (e.g., isopropanol, ethanol, acetone). A good solvent will dissolve the solid poorly at room temperature but completely upon heating.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

Decolorization (Optional): If the solution is colored, it indicates impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.[11]

-

Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the crystal surfaces.[11]

-

Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a moderate temperature (e.g., 35-40 °C).[13]

Product Characterization and Data

The identity and purity of the final product must be confirmed.

| Parameter | Expected Result / Data | Method |

| Appearance | White, crystalline powder.[1] | Visual |

| Purity | >99.5% | HPLC |

| Yield | 75-90% (dependent on purity of reagents and technique) | Gravimetric |

| Melting Point | Literature values vary; consistency is key. | Melting Point Apparatus |

| ¹H NMR (CDCl₃) | Characteristic peaks for methanesulfonyl (CH₃SO₂) and threitol backbone protons. | NMR Spectroscopy |

| Mass Spectrometry | Correct molecular ion peak for C₆H₁₄O₈S₂ (M+H⁺ or M+Na⁺). | MS |

Safety Precautions

-

Methanesulfonyl Chloride (MsCl): Highly corrosive, a lachrymator, and reacts violently with water. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

-

Triethylamine (TEA): Flammable, corrosive, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

-

General: All procedures should be carried out by trained personnel in a laboratory setting with access to safety showers and eye wash stations.

References

-

Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

-

LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

- Medac Gesellschaft fuer Klinische Spezialpraeparate mbH. (2020). Solution comprising treosulfan. (WO2020064816A1). Google Patents.

- Medac Gesellschaft Fur Klinische Spezialpraeparate Mbh. (2024). Lyophilisate of treosulfan. (US12178914B2). Google Patents.

-

Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

- Medac Gesellschaft Fur Klinische Spezialpraeparate Mbh. (2019). Lyophilisate of treosulfan. (CA3113705A1). Google Patents.

-

Reddit r/OrganicChemistry. (2022, January 28). Chromatography to separate polar molecules? Retrieved from [Link]

- Fresenius Kabi Oncology Ltd. (2019). A process for the preparation of treosulfan. (WO2019043587A2). Google Patents.

-

International Agency for Research on Cancer. (2012). Treosulfan. In Pharmaceuticals (Vol. 100A). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3-O-methylene-D-threitol 1,4-bis(methanesulfonate). Retrieved from [Link]

-

ChemistryStudent.com. (2026, February 21). How Chromatography Separates Molecules | Polarity Explained. YouTube. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

- Yildiz, Y. K., & Aydogan, F. (2015). A method for the production of sulfate or sulfonate esters. (EP2851362B1). Google Patents.

-

Crater, J. S., & Raines, R. T. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(11), 3636–3642. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of Lisdexamphetamine Dimesylate. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

Crater, J. S., & Raines, R. T. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(11), 3636–3642. ACS Publications. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. Molecules, 23(12), 3127. Retrieved from [Link]

- Reddy, B., et al. (2017). Process for the preparation of lisdexamfetamine and related derivatives. (WO2017003721A1). Google Patents.

-

Magnusson, G., & Nilsson, U. (1990). Synthesis of 1,2,3-tri-O-beta-lactosyl-D-threitol and 1-O-benzyl-2,3,4-tri-O-beta-lactosyl-D-threitol. Carbohydrate research, 204, 145–151. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

New Drug Approvals. (2025, April 6). TREOSULFAN. Retrieved from [Link]

-

Wikipedia. (n.d.). Threitol. Retrieved from [Link]

-

Feit, P. W. (1966). Compounds derived from L-threitol 1,4-bismethanesulfonate. Journal of medicinal chemistry, 9(2), 241–242. Retrieved from [Link]

- East China Normal University. (2013). Preparation method of dithiothreitol. (CN103073462A). Google Patents.

-

National Center for Biotechnology Information. (n.d.). D-Threitol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. TREOSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. WO2020064816A1 - Solution comprising treosulfan - Google Patents [patents.google.com]

- 3. US12178914B2 - Lyophilisate of treosulfan - Google Patents [patents.google.com]

- 4. Compounds derived from L-threitol 1,4-bismethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Threitol - Wikipedia [en.wikipedia.org]

- 7. D-Threitol | C4H10O4 | CID 169019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recrystallization [sites.pitt.edu]

- 12. mt.com [mt.com]

- 13. WO2019043587A2 - A process for the preparation of treosulfan - Google Patents [patents.google.com]